Electronic Modulation of Coupling Site via 4'-Chloro-2'-nitro Substitution: LogP and PSA Analysis
The substitution pattern of 4'-chloro and 2'-nitro groups on the anilide ring alters key physicochemical properties governing coupling efficiency and pigment solubility. The compound exhibits a calculated octanol-water partition coefficient (LogP) of 4.96 and a polar surface area (PSA) of 95.15 Ų . In comparison, the unsubstituted parent compound 1-hydroxy-2-naphthanilide has a lower LogP of ~3.7 and a PSA of ~69.6 Ų [1]. The higher LogP of the target compound indicates greater hydrophobicity, which can influence pigment dispersibility in non-aqueous media and biological membrane permeability. The increased PSA reflects the additional polar nitro and chloro substituents, which can affect intermolecular interactions in the solid state.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 4.96; PSA = 95.15 Ų |
| Comparator Or Baseline | 1-Hydroxy-2-naphthanilide (parent compound): LogP ≈ 3.7; PSA ≈ 69.6 Ų |
| Quantified Difference | LogP increase of ~1.26 units; PSA increase of ~25.55 Ų |
| Conditions | Calculated values using standard in silico models (e.g., ChemAxon, ACD/Labs). |
Why This Matters
The higher LogP and PSA directly impact formulation behavior in ink/coating systems and solubility profiles in reaction media, making the compound suitable for applications requiring a specific balance of hydrophobicity and polarity.
- [1] PubChem. 1-Hydroxy-2-naphthanilide (CAS 92-77-3). National Center for Biotechnology Information. View Source
